2-Propylzinc bromide, 0.50 M in THF

Catalog No.
S3357071
CAS No.
77047-87-1
M.F
C3H7BrZn
M. Wt
188.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylzinc bromide, 0.50 M in THF

CAS Number

77047-87-1

Product Name

2-Propylzinc bromide, 0.50 M in THF

IUPAC Name

bromozinc(1+);propane

Molecular Formula

C3H7BrZn

Molecular Weight

188.4 g/mol

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NTUATXZETUXBSR-UHFFFAOYSA-M

SMILES

C[CH-]C.[Zn+]Br

Canonical SMILES

C[CH-]C.[Zn+]Br

2-Propylzinc bromide, with the chemical formula C3_3H7_7BrZn, is an organozinc compound commonly utilized in synthetic organic chemistry. This compound is typically prepared as a 0.50 M solution in tetrahydrofuran (THF), a solvent known for its ability to dissolve a wide range of organic compounds and facilitate various

2-Propylzinc bromide is a pyrophoric compound, meaning it ignites spontaneously upon contact with air. It is also highly reactive with water, releasing flammable hydrogen gas. Exposure can cause severe skin burns, eye damage, and respiratory problems [].

  • Hazard Statements: Flammable solid (H228), Reacts violently with water (H261), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [].
  • Precautionary Statements: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep away from water. Wear protective gloves/protective clothing/eye protection/face protection [].

Organic Synthesis:

  • As a nucleophilic alkylating agent

    Due to the presence of a reactive carbon-zinc bond, 2-propylzinc bromide acts as a nucleophile, readily transferring the propyl group to various electrophilic acceptors. This facilitates the formation of carbon-carbon bonds, enabling the synthesis of diverse organic molecules, including:

    • Alkenes through Negishi coupling reactions
    • Alkyl halides via Kumada-Corriu coupling reactions
    • Amines through reductive amination reactions
  • As a zincating agent

    -Propylzinc bromide can introduce a zinc functional group onto organic molecules, allowing for further manipulation and functionalization. This property finds applications in:

    • The preparation of organozinc compounds, which serve as versatile intermediates in organic synthesis
    • The creation of zinc-mediated catalysts for various organic transformations

Medicinal Chemistry:

The controlled introduction of the propyl group using 2-propylzinc bromide plays a crucial role in the synthesis of:

  • Pharmaceutically relevant molecules: The ability to precisely modify the structure of potential drug candidates enables the investigation of their structure-activity relationships, leading to the development of new drugs with improved efficacy and selectivity .
  • Biologically active compounds: The propyl group can contribute to the desired biological properties of the synthesized molecules, such as enhanced membrane permeability or specific binding interactions with target biomolecules .

Materials Science:

-Propylzinc bromide finds applications in the synthesis of:

  • Functionalized nanomaterials: By incorporating the propyl group onto the surface of nanoparticles, researchers can tailor their properties, such as surface reactivity, wettability, and self-assembly behavior, for specific applications in areas like catalysis, electronics, and biomedicine .
  • Precursors for organic semiconductors: The controlled introduction of the propyl group can influence the electronic properties of organic semiconductors, making them suitable for various optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

2-Propylzinc bromide is primarily used in cross-coupling reactions, particularly the Negishi coupling reaction, where it acts as a nucleophile to form carbon-carbon bonds. The compound can couple with aryl bromides and other electrophiles, leading to the formation of secondary alkyl-substituted products. The efficiency of these reactions often depends on the choice of catalyst and reaction conditions, with palladium-based catalysts being commonly employed to enhance selectivity and yield .

Example Reaction

A typical reaction involving 2-propylzinc bromide might be represented as follows:

R Br+R ZnBrPd catalystR R +ZnBr2\text{R Br}+\text{R ZnBr}\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{ZnBr}_2

where R represents an aryl group and R' represents the propyl group from 2-propylzinc bromide.

The synthesis of 2-propylzinc bromide typically involves the reaction of propylmagnesium bromide with zinc chloride. The general procedure includes:

  • Preparation of Propylmagnesium Bromide: This Grignard reagent is synthesized by reacting propyl bromide with magnesium in anhydrous ether.
  • Reaction with Zinc Chloride: Propylmagnesium bromide is then reacted with zinc chloride in THF to form 2-propylzinc bromide.

This method allows for the efficient formation of the desired organozinc compound under controlled conditions .

2-Propylzinc bromide is utilized in various synthetic applications, including:

  • Cross-Coupling Reactions: It facilitates the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound can be used to create intermediates for pharmaceuticals and agrochemicals.
  • Material Science: It plays a role in developing advanced materials through polymerization and other processes.

Interaction studies involving 2-propylzinc bromide focus on its reactivity with various electrophiles in synthetic chemistry. These studies help understand how different substituents influence reaction rates and product distributions during coupling reactions. The selectivity observed in reactions involving secondary alkylzinc halides like 2-propylzinc bromide has been attributed to factors such as steric hindrance and electronic effects .

Several similar organozinc compounds exist, each with unique properties and applications. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Isopropylzinc bromideC3_3H7_7BrZnSimilar structure; used in similar reactions
Butylzinc bromideC4_4H9_9BrZnLarger alkyl group; different reactivity profile
Ethylzinc bromideC2_2H5_5BrZnSmaller alkyl group; higher reactivity
Cyclopentylzinc bromideC5_5H9_9BrZnCyclic structure; unique steric properties
Benzylzinc chlorideC7_7H7_7ClZnAryl group; used for aromatic substitutions

Uniqueness

The uniqueness of 2-propylzinc bromide lies in its branched alkyl structure, which influences its reactivity patterns compared to linear or cyclic analogs. This branching allows for selective reactions that can favor certain product distributions over others, especially in complex synthesis scenarios.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-19

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